molecular formula C9H6F2N2 B1403354 5,6-Difluoro-8-quinolinamine CAS No. 1242094-79-6

5,6-Difluoro-8-quinolinamine

Cat. No.: B1403354
CAS No.: 1242094-79-6
M. Wt: 180.15 g/mol
InChI Key: GZAZWWUSIDUIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-8-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 5,6-Difluoro-8-quinolinamine is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which significantly alters its chemical reactivity and biological activity compared to mono-fluorinated quinolines. This dual fluorination enhances its stability and increases its potential as a therapeutic agent .

Properties

IUPAC Name

5,6-difluoroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAZWWUSIDUIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2F)F)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4,5,6-difluoro-8-nitroquinoline (Intermediate 37) (200 mg, 0.95 mmol), tin (II) chloride (540 mg, 2.85 mmol) and 6N HCl (2 drops) gave the title compound (120 mg, 72%) which was used in the next step without purification. The structure was confirmed by 1H NMR.
[Compound]
Name
4,5,6-difluoro-8-nitroquinoline
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Intermediate 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
540 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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